molecular formula C20H36N6O B6807686 N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide

N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide

Cat. No.: B6807686
M. Wt: 376.5 g/mol
InChI Key: LPRQHNXUIONMFL-UHFFFAOYSA-N
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Description

N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O/c1-15(2)23-8-6-18(7-9-23)24-10-12-25(13-11-24)20(27)21-19-14-17(5)26(22-19)16(3)4/h14-16,18H,6-13H2,1-5H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRQHNXUIONMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)N2CCN(CC2)C3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the reaction of diethylenetriamine with ethylene oxide.

    Coupling Reactions: The final compound is formed by coupling the pyrazole, piperidine, and piperazine intermediates using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs for treating various conditions, depending on its biological activity and mechanism of action.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its complex structure and reactivity make it valuable for creating high-value products.

Mechanism of Action

The mechanism of action of N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-methylpiperidin-4-yl)piperazine-1-carboxamide
  • N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-ethylpiperidin-4-yl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. This can influence its reactivity, biological activity, and potential applications. The presence of the isopropyl groups on both the pyrazole and piperidine rings may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

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